molecular formula C19H15NO7 B564415 rac 6-Hydroxy Acenocoumarol CAS No. 64180-13-8

rac 6-Hydroxy Acenocoumarol

货号: B564415
CAS 编号: 64180-13-8
分子量: 369.329
InChI 键: SUHPKJKJROTWOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Rac 6-Hydroxy Acenocoumarol, also known as 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, primarily targets the enzyme Vitamin K reductase . This enzyme plays a crucial role in the carboxylation of Vitamin K-dependent clotting factors, which are essential for the coagulation process .

Mode of Action

This compound inhibits the function of Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2) . As Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of Vitamin K-dependent clotting factors, this inhibition limits the gamma-carboxylation and subsequent activation of these clotting factors .

Biochemical Pathways

The inhibition of Vitamin K reductase by this compound affects the coagulation pathway. The reduction in the activation of Vitamin K-dependent clotting factors, specifically factors II, VII, IX, and X, interferes with the coagulation process . This interference can prevent the formation of blood clots, thereby reducing the risk of thromboembolic events.

Pharmacokinetics

This compound is a metabolite of Acenocoumarol . It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The hydroxylation process is dependent on Cytochrome P450 enzymes, specifically CYP2C9 . The pharmacokinetics of Acenocoumarol and its metabolites can be influenced by genetic, environmental, and other factors .

Result of Action

The primary result of this compound’s action is its anticoagulant activity . By inhibiting the activation of Vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it effective in the treatment and prevention of thromboembolic diseases, such as deep vein thrombosis and myocardial infarction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include dietary Vitamin K intake, concurrent drug therapy, and patient characteristics such as age, height, and weight . Genetic factors, such as polymorphisms in VKORC1 and CYP2C9, can also significantly influence the dose requirements and response to the drug .

生化分析

Biochemical Properties

Rac 6-Hydroxy Acenocoumarol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the reduction of vitamin K by vitamin K reductase . This interaction prevents the carboxylation of vitamin K-dependent clotting factors, II, VII, IX, and X, thereby interfering with coagulation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. As an anticoagulant, it plays a crucial role in preventing thromboembolic diseases in infarction and transient ischemic attacks, as well as managing deep vein thrombosis and myocardial infarction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This action limits the gamma-carboxylation and subsequent activation of vitamin K-dependent clotting factors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The enzymes involved in the formation of these metabolites have not yet been identified .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The enzymes involved in these metabolic pathways have not yet been identified .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of rac 6-Hydroxy Acenocoumarol typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable diketone under acidic conditions, followed by cyclization and hydroxylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

rac 6-Hydroxy Acenocoumarol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

rac 6-Hydroxy Acenocoumarol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

相似化合物的比较

Similar Compounds

Uniqueness

rac 6-Hydroxy Acenocoumarol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

生物活性

Rac 6-Hydroxy Acenocoumarol is a derivative of acenocoumarol, an oral anticoagulant commonly used in the prevention and treatment of thromboembolic diseases. This compound exhibits significant biological activity primarily through its interaction with vitamin K epoxide reductase, which plays a crucial role in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions as an inhibitor of vitamin K reductase, leading to a reduction in the active form of vitamin K (vitamin KH2). This inhibition prevents the carboxylation of specific glutamic acid residues on vitamin K-dependent clotting factors II, VII, IX, and X, which are essential for proper blood coagulation. The mechanism can be summarized as follows:

  • Inhibition of Vitamin K Reductase : The primary target of this compound is the vitamin K epoxide reductase complex subunit 1 (VKORC1).
  • Reduction in Clotting Factors : By inhibiting VKORC1, the synthesis of functional clotting factors is decreased, resulting in anticoagulant effects.
  • Impact on Coagulation Pathways : This compound affects both intrinsic and extrinsic pathways of coagulation due to its impact on factors II, VII, IX, and X.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics that influence its biological activity:

  • Absorption : The compound is rapidly absorbed with a bioavailability exceeding 60%.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C9 and CYP3A4), leading to various metabolites including 6-, 7-, and 8-hydroxy-acenocoumarol.
  • Half-life : The half-lives for S- and R-acenocoumarol are approximately 2 hours and 8 hours respectively, which is significantly shorter than that of warfarin.

Anticoagulant Effects

The primary biological activity of this compound is its anticoagulant effect. Studies have demonstrated that it effectively reduces thrombin generation and limits thrombus formation in vivo. The following table summarizes key findings related to its anticoagulant properties:

Study Findings
Beinema et al. (2008) Case studies indicate variability in response among patients due to genetic polymorphisms affecting CYP2C9.Genetic testing may optimize dosing and improve safety.
DrugBank Inhibition of vitamin K-dependent clotting factors leads to decreased prothrombin levels.Supports the use of this compound in managing thromboembolic risks.
PubMed Central Pharmacogenetic factors significantly influence anticoagulant response in pediatric populations.Highlights the need for personalized medicine approaches in anticoagulation therapy.

Case Studies

  • Acenocoumarol Sensitivity :
    A case-control study investigated the sensitivity to acenocoumarol among patients with different genotypes of CYP2C9. Results indicated that patients with variant alleles required lower doses to achieve therapeutic INR levels, emphasizing the role of pharmacogenetics in treatment outcomes .
  • Drug Interactions Leading to Overanticoagulation :
    A study examined interactions between this compound and various medications. It was found that co-administration with sulfamethoxazole-trimethoprim significantly increased the risk of overanticoagulation (adjusted odds ratio: 24.2) . This highlights the importance of monitoring drug interactions in patients receiving anticoagulant therapy.

属性

IUPAC Name

4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-10(21)8-14(11-2-4-12(5-3-11)20(25)26)17-18(23)15-9-13(22)6-7-16(15)27-19(17)24/h2-7,9,14,22-23H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHPKJKJROTWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724559
Record name 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64180-13-8
Record name 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。